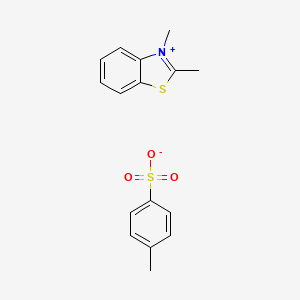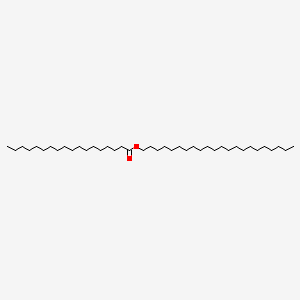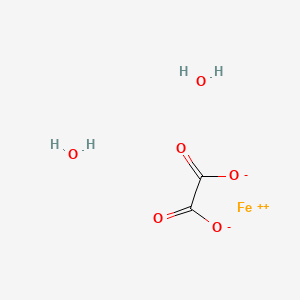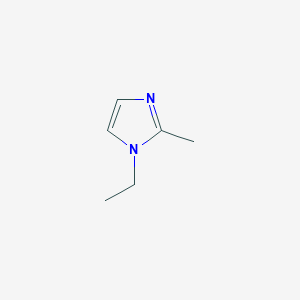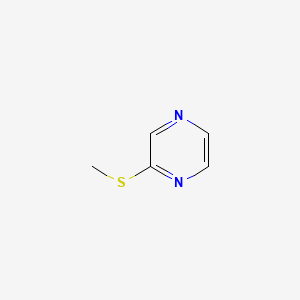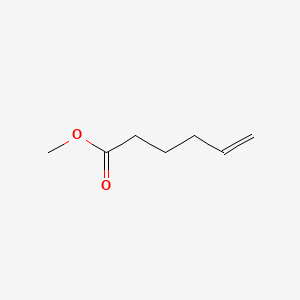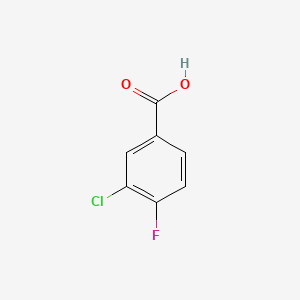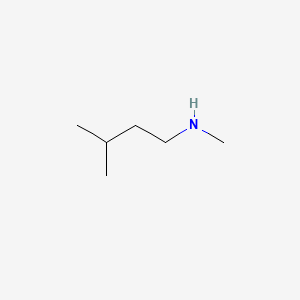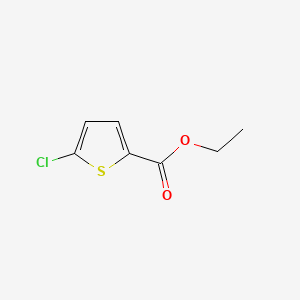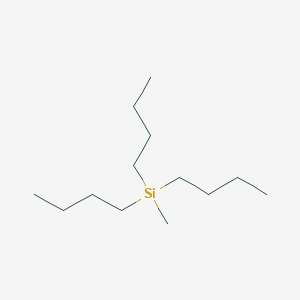
1,10-Diacetoxydecane
説明
1,10-Diacetoxydecane, also known as Decamethylene Diacetate or 1,10-Decanediol Diacetate, is a chemical compound with the molecular formula C14H26O4 . It has a molecular weight of 258.36 g/mol . It is a solid substance at 20°C .
Synthesis Analysis
The synthesis of 1,10-Diacetoxydecane involves multiple steps. One method involves the use of 1,10-Decanediol and acetic acid . The reaction conditions vary, but some methods involve the use of catalysts such as palladium on activated charcoal and hydrogen . The yield of the reaction can vary, but some methods report yields of up to 93% .
Molecular Structure Analysis
The molecular structure of 1,10-Diacetoxydecane consists of 14 carbon atoms, 26 hydrogen atoms, and 4 oxygen atoms . The exact structure can be determined using various analytical techniques.
Physical And Chemical Properties Analysis
1,10-Diacetoxydecane is a solid at 20°C . It has a molecular weight of 258.36 g/mol . Its density is reported to be 0.969g/cm3 . The boiling point is 300.9°C at 760mmHg .
科学的研究の応用
Chemical Ionization Mass Spectrometry
- 1,10-Diacetoxydecane exhibits unique behavior in chemical ionization mass spectrometry. Its interaction with other molecules, particularly in the context of methane chemical ionization mass spectra, is distinct compared to monofunctional analogs. This difference in reactivity is attributed to bifunctional interactions, providing insights into the steric requirements and proton affinities involved in such processes (Weinkam & Gal, 1976).
1,2-Diacetals in Natural Product Assembly
- While not directly about 1,10-Diacetoxydecane, research on 1,2-diacetals, a related chemical structure, reveals their versatility in natural product synthesis. These compounds, including 1,10-Diacetoxydecane, could play a role in selective protection, enantiotopic recognition, and as building blocks in organic synthesis, particularly in oligosaccharide synthesis (Ley & Polara, 2007).
Biochemical Analysis and Disease Research
- In the context of biochemical research, compounds like 1,10-Diacetoxydecane are important for understanding the mechanisms of certain diseases. For instance, research into syndecan-1 regulation by micro-ribonucleic acids in endometriosis highlights the complexity of biochemical pathways, where such compounds could be of analytical relevance (Schneider et al., 2013).
Nanocrystal Fabrication in Drug Delivery
- The development of nanocrystals for drug delivery, such as those of 10-Hydroxycamptothecin, underscores the potential use of 1,10-Diacetoxydecane in creating stable, effective drug delivery systems. Its stability and reactive properties could be crucial in enhancing drug solubility and bioavailability (Yang et al., 2016).
Electrochemical Sensing and Analysis
- The use of compounds like 1,10-Diacetoxydecane in fabricating composite materials for electrochemical sensing underscores its potential in analytical chemistry. Such composites can be used for detecting environmental contaminants, highlighting the compound's utility in environmental monitoring and analysis (Xiong et al., 2015).
Endophytic Fungal Research
- Research involving endophytic fungi producing compounds like 10-Hydroxycamptothecin illustrates the broader scope of 1,10-Diacetoxydecane’s role in biological systems. Understanding the production and role of similar compounds in various organisms can lead to advancements in pharmaceuticals and agricultural sciences (Shweta et al., 2010).
Radiometalated Oligonucleotides Synthesis
- The synthesis of radiometalated oligonucleotides using chelators like DOTA and NOTA, which share structural similarities with 1,10-Diacetoxydecane, suggests potential applications in medical imaging and targeted drug delivery. This aligns with the broader trend of using complex organic molecules in advanced biomedical applications (Kiviniemi et al., 2012).
Biocatalysis and Biotechnology
- In the field of biocatalysis and biotechnology, the role of similar long-chain compounds in metabolic engineering and biotransformation processes is significant. These studies provide insights into the potential of 1,10-Diacetoxydecane in optimizing industrial bioprocesses (Klatte & Wendisch, 2015).
Safety and Hazards
特性
IUPAC Name |
10-acetyloxydecyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1-13(15)17-11-9-7-5-3-4-6-8-10-12-18-14(2)16/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOLZWLFORPIME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00885334 | |
| Record name | 1,10-Decanediol, 1,10-diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00885334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,10-Diacetoxydecane | |
CAS RN |
26118-61-6 | |
| Record name | 1,10-Decanediol, 1,10-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26118-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,10-Decanediol, 1,10-diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026118616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,10-Decanediol, 1,10-diacetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,10-Decanediol, 1,10-diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00885334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decamethylene diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.140 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper mentions that 1,10-diacetoxydecane shows reduced acetic acid elimination compared to 1-acetoxydecane during chemical ionization mass spectrometry. What is the significance of this finding?
A1: The reduced elimination of acetic acid from 1,10-diacetoxydecane, compared to its monofunctional analog 1-acetoxydecane, suggests that the two acetoxy groups in 1,10-diacetoxydecane interact with each other during the ionization process []. This "bifunctional interaction" alters the fragmentation pathway, leading to a different mass spectrometry profile. This highlights the importance of considering interfunctional interactions when interpreting mass spectrometry data, especially for molecules with multiple functional groups.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



